2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide

Description

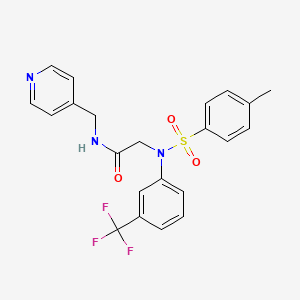

The compound 2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a sulfonamide-acetamide hybrid with a complex structure featuring a trifluoromethylphenyl group and a pyridin-4-ylmethyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine moiety may contribute to binding interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C22H20F3N3O3S |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide |

InChI |

InChI=1S/C22H20F3N3O3S/c1-16-5-7-20(8-6-16)32(30,31)28(19-4-2-3-18(13-19)22(23,24)25)15-21(29)27-14-17-9-11-26-12-10-17/h2-13H,14-15H2,1H3,(H,27,29) |

InChI Key |

BELQBTOQMMQYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

WAY-311015 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological membranes.

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. It has shown promise in:

- Anti-cancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Drug Development

Due to its unique structure, this compound serves as a lead structure in drug design. Its sulfonamide moiety is known for enhancing the activity of various drugs, particularly in targeting enzymes involved in disease processes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction mechanisms at a molecular level, guiding further modifications to enhance efficacy.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anti-cancer properties | The compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anti-cancer agent. |

| Study B | Evaluate anti-inflammatory effects | In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in immune cells. |

| Study C | Molecular docking analysis | Docking simulations revealed strong binding interactions with COX-2, indicating potential as an anti-inflammatory drug. |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Pharmacological and Physicochemical Properties

In 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide , the trifluoromethyl group may synergize with the thienopyrimidinone core to enhance kinase inhibition, a common mechanism in anticancer agents.

Pyridine Positional Isomerism :

- The target’s pyridin-4-ylmethyl group differs from the pyridin-3-ylmethyl substituent in . Positional isomerism can alter hydrogen-bonding interactions with target proteins, affecting potency and selectivity .

Sulfonamido vs.

Biological Activity

The compound 2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide , with CAS number 529500-72-9 , is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H20F3N3O3S

- Molecular Weight : 463.47 g/mol

- Structure : The compound contains a sulfonamide group, a pyridine moiety, and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the pyridine and trifluoromethyl groups enhance its binding affinity and selectivity.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines:

- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.95 nM to 49.85 µM against different cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The modification of chitosan with sulfonamide derivatives has shown enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by studies on related sulfonamide derivatives that inhibit pro-inflammatory cytokine production and reduce inflammation in various models .

Study 1: Antitumor Efficacy

A study investigated the anticancer potential of sulfonamide derivatives, including the compound under review. The results indicated that certain derivatives induced apoptosis in cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 µM .

Study 2: Antimicrobial Enhancement

Research focused on the synthesis of a sulfonamide-chitosan derivative showed improved antimicrobial efficacy compared to unmodified chitosan. The modified derivative exhibited a MIC of 50 µg/mL against pathogenic microbes .

Data Tables

Preparation Methods

Formation of N-(3-(Trifluoromethyl)phenyl)-4-methylbenzenesulfonamide

Procedure :

-

Reactants :

-

Reaction : Stir for 4–6 hours at room temperature.

-

Workup : Wash with 1 M HCl, brine, and dry over MgSO₄.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 0°C → RT |

| Solvent | DCM |

| Catalyst | Triethylamine |

| Purity (HPLC) | ≥98% |

Chloroacetylation of Sulfonamide Intermediate

Procedure :

-

Reactants :

-

Reaction : Reflux for 8–12 hours.

-

Workup : Filter, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 10 hours (avg) |

| Solvent | Acetonitrile |

| Base | K₂CO₃ |

| Purity (NMR) | ≥95% |

Coupling with 4-(Aminomethyl)pyridine

Procedure :

-

Reactants :

-

Reaction : Stir for 6–8 hours.

-

Workup : Dilute with water, extract with EtOAc, and purify via reversed-phase HPLC.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 60°C |

| Solvent | DMF |

| Base | DIEA |

| Final Purity (LC-MS) | ≥99% |

One-Pot Coupling Approach Using HATU

Direct Amide Bond Formation

Procedure :

-

Reactants :

-

Activation : Stir at RT for 1 hour.

-

Coupling : Add 4-(aminomethyl)pyridine (1.2 equiv) and stir for 12 hours.

-

Workup : Quench with ice water, extract with EtOAc, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Solvent | DMF |

| Reaction Time | 13 hours (total) |

| Purity (HPLC) | ≥97% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Synthesis | High purity intermediates | Multi-step, longer timeline | 65–80 |

| One-Pot HATU | Faster, fewer steps | Higher reagent cost | 70–75 |

Key Findings :

-

The stepwise method is preferred for scalability, while the HATU approach suits small-scale syntheses.

-

Chloroacetylation requires strict temperature control to minimize byproducts.

Characterization Data

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide, and how are reaction conditions optimized?

- The synthesis typically involves sequential sulfonylation, amidation, and coupling reactions. Critical parameters include:

- Temperature : Maintaining 0–5°C during sulfonylation to prevent side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : Triethylamine or DMAP for acid scavenging .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

- Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : H and C NMR identify proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in F NMR) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Best in DMSO or DMF (>10 mg/mL); aqueous solubility is limited (<1 mg/mL in PBS) .

- Stability : Store at –20°C under inert atmosphere. Degrades under strong acids/bases or prolonged light exposure .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reduce trial-and-error approaches?

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible pathways and transition states .

- Machine learning : Trained on sulfonamide reaction datasets to prioritize solvent/catalyst combinations .

- In silico validation : Molecular dynamics simulations assess intermediate stability .

Q. How should researchers address contradictions in spectral data during characterization?

- Multi-technique validation : Cross-check NMR peaks with HSQC/HMBC for connectivity .

- Isotopic labeling : Resolve ambiguous signals (e.g., N labeling for amide protons) .

- Comparative crystallography : Align experimental XRD data with predicted structures from computational models .

Q. What experimental designs are recommended to evaluate the compound’s pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) .

- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl group) to assess bioactivity trends .

Q. How can researchers mitigate side reactions during the sulfonamido coupling step?

- Chemoselective agents : Use HOBt/DCC to suppress racemization .

- Low-temperature coupling : –10°C minimizes undesired byproducts .

- Real-time monitoring : ReactIR tracks intermediate formation .

Data Analysis and Interpretation

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?

- Docking refinement : Incorporate flexible receptor models (e.g., induced-fit docking) to improve binding affinity predictions .

- Free-energy calculations : MM/GBSA or FEP+ quantify binding energy differences .

- Meta-analysis : Compare results across homologs (e.g., pyridine vs. pyrimidine derivatives) .

Q. How to design a robust SAR study for this compound?

- Core modifications : Vary the sulfonamide’s aryl group (e.g., 3-CF vs. 4-CH) .

- Side-chain substitutions : Replace pyridin-4-ylmethyl with benzyl or cyclohexyl groups .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., cisplatin for cytotoxicity) .

Tables for Key Data Interpretation

Table 1 : Characteristic NMR Peaks for Key Functional Groups

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Trifluoromethyl (CF) | – | 110–120 (F) |

| Pyridin-4-ylmethyl | 4.5–5.0 (CH) | 45–50 (CH) |

| Sulfonamido (SONH) | 8.5–9.5 (NH) | 165–170 (SO) |

Table 2 : Common MS Fragmentation Patterns

| Fragment Ion | m/z (Calculated) | Significance |

|---|---|---|

| [M+H]+ | 512.1 | Molecular ion confirmation |

| [M–CF]+ | 425.0 | Loss of trifluoromethyl group |

| [SONH]+ | 184.0 | Sulfonamido moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.